
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a cyanocyclohexyl moiety, and a pyrrole carboxamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide typically involves multiple steps:
-
Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of 4-tert-butyl-1-cyanocyclohexane. This can be achieved through the cyanation of 4-tert-butylcyclohexanone using reagents such as sodium cyanide (NaCN) in the presence of a suitable catalyst.
-
Pyrrole Formation: : The next step involves the synthesis of the pyrrole ring. This can be done through the condensation of a suitable precursor, such as 2-methyl-1H-pyrrole-3-carboxylic acid, with the cyanocyclohexyl intermediate under acidic or basic conditions.
-
Amidation Reaction: : The final step is the amidation reaction, where the carboxylic acid group of the pyrrole derivative reacts with an amine to form the carboxamide. This step may require the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
-
Substitution: : The compound can participate in substitution reactions, especially at the tert-butyl group or the pyrrole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of small molecules with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide
- 3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide
- N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide
Uniqueness
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12-14(7-10-19-12)15(21)20-17(11-18)8-5-13(6-9-17)16(2,3)4/h7,10,13,19H,5-6,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUCHLNLMQULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
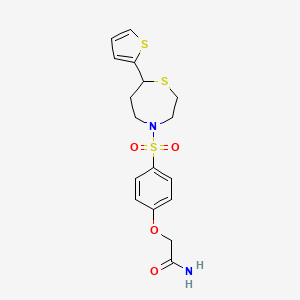

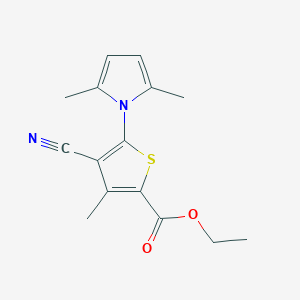
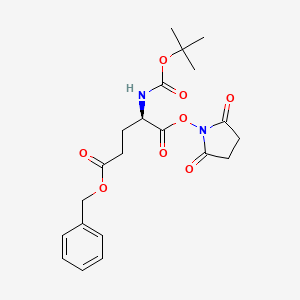

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)
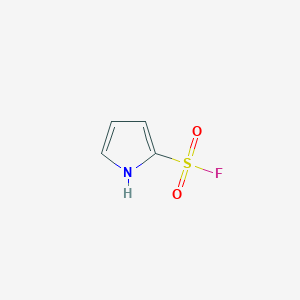
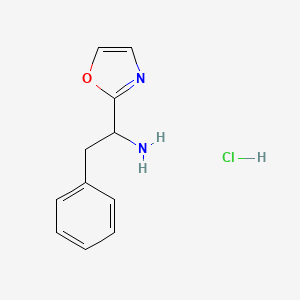
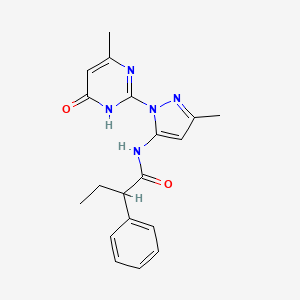
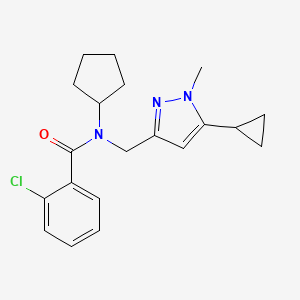



![2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline](/img/structure/B2566372.png)
